Ethyl 3-(pyridin-2-ylamino)propanoate

Process Chemistry Pharmaceutical Synthesis Yield Optimization

Sourcing high-purity Ethyl 3-(pyridin-2-ylamino)propanoate for Dabigatran synthesis is critical-low-purity batches cause yield loss and impurity issues. Our lot-consistent >98% HPLC material eliminates re-validation burdens. • >98% HPLC purity, lot-to-lot consistency assured. • Intact ethyl ester moiety for downstream acylation/amidation. • Global shipping; bulk quantities available on request.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 103041-38-9
Cat. No. B119372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(pyridin-2-ylamino)propanoate
CAS103041-38-9
SynonymsN-2-Pyridinyl-β-alanine Ethyl Ester; 
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC1=CC=CC=N1
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-12-9-5-3-4-7-11-9/h3-5,7H,2,6,8H2,1H3,(H,11,12)
InChIKeyUITNIDFEANEWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ethyl 3-(pyridin-2-ylamino)propanoate: Procurement Guide and Baseline Characteristics


Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9), also known as N-2-Pyridinyl-β-alanine ethyl ester, is a key synthetic intermediate belonging to the class of pyridinylamino propanoate esters [1]. This compound serves as a crucial building block in the multi-step synthesis of the direct thrombin inhibitor, Dabigatran etexilate (Pradaxa) . Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol [2]. The compound is typically a white to off-white crystalline powder with a melting point range of 48-50°C .

1 Key building block in Dabigatran etexilate patented synthetic route
2 Ethyl ester moiety required for downstream acylation and prodrug design
3 Crystalline solid with moderate melting point facilitates handling and purification

Why Ethyl 3-(pyridin-2-ylamino)propanoate Cannot Be Substituted with Generic Analogs


Substituting Ethyl 3-(pyridin-2-ylamino)propanoate with a closely related analog, such as its methyl ester or free acid form, is not feasible for critical pharmaceutical applications. The specific ethyl ester moiety is not merely a functional group; it is a precise structural requirement for the downstream chemistry in the patented Dabigatran etexilate synthesis [1]. The compound's specific reactivity and physical properties, such as its solubility and crystallinity, are essential for achieving high yields and purity in the subsequent acylation and amidation steps [2]. Using an alternative, even one with a similar core, would introduce a different steric and electronic environment, leading to altered reaction kinetics, potentially lower yields, and the generation of new, unknown impurities that would require extensive re-validation and regulatory scrutiny . The following section provides quantitative evidence for this compound's specific advantages.

Ester Methyl ester or free acid analogs cannot directly replace the ethyl ester in the patented acylation step; reaction outcome may differ.
Purity Commercial methyl ester analog often reported at lower purity (around 95%) requiring additional purification validation.
Properties Differences in lipophilicity and thermal behavior may alter handling, solubility, and reaction profile compared to the ethyl ester.

Performance Comparison: Ethyl 3-(pyridin-2-ylamino)propanoate vs. Analogs


Synthesis Yield Advantage Over Prior Art

A direct head-to-head comparison in a patent publication demonstrates a significant improvement in synthetic yield for Ethyl 3-(pyridin-2-ylamino)propanoate. The patented post-treatment purification method (CN104910066A) reports a yield of 83% for the target compound, alongside a purity of 99% as determined by HPLC [1]. This is presented as a marked improvement over prior art methods, which are described as having lower yields and more complex, less environmentally friendly processes. This quantifiable increase in yield directly translates to lower production costs and reduced waste for procurement at scale.

Synthetic Yield
Reported
83% yield
Supports process cost-efficiency and reduced waste in scaled synthesis
Patented post-treatment method; prior art yields not quantified
Process Chemistry Pharmaceutical Synthesis Yield Optimization

Purity Advantage Over Methyl Ester Analog

Commercial and patent literature indicates that Ethyl 3-(pyridin-2-ylamino)propanoate can be reliably sourced at a purity of ≥98% (HPLC) [1] and has been demonstrated to reach 99% purity (HPLC) using optimized purification methods [2]. This is superior to the standard purity specifications often seen for closely related generic analogs, such as methyl 3-(pyridin-2-ylamino)propanoate (CAS 55364-85-7), which is commonly offered at 95% purity . The higher and more tightly controlled purity profile of the ethyl ester is critical for pharmaceutical applications where impurities can propagate into the final drug substance, affecting safety and efficacy.

Purity vs. Methyl Ester
Reported
99% achievable, ≥98% commercial
Methyl ester: typically 95%
Higher purity reduces impurity profiling and downstream purification burden
Based on commercial specifications and patent data
Analytical Chemistry Quality Control Purity Assessment

Lipophilicity and Molecular Weight Differentiation

Ethyl 3-(pyridin-2-ylamino)propanoate exhibits a distinct physicochemical profile compared to its closest analogs. Its calculated LogP (XLogP3-AA) is 1.9, and its molecular weight is 194.23 g/mol [1]. In contrast, the methyl ester analog has a lower LogP of 1.5 and a molecular weight of 180.20 g/mol [2], while the free acid form has a molecular weight of 166.18 g/mol and is more hydrophilic. The ethyl ester's balanced lipophilicity is a critical design feature, as it is the specific form incorporated into the Dabigatran etexilate prodrug structure to optimize oral absorption and bioavailability. Substitution with the methyl ester would alter this finely tuned property.

Lipophilicity & MW
Class-level
LogP 1.9, MW 194.23
Methyl ester: LogP 1.5, MW 180.20
Balanced lipophilicity is critical for final prodrug design
Computed properties; substitution would alter pharmacokinetic fit
Medicinal Chemistry Drug Design Physicochemical Properties

Thermal Stability and Handling Properties

The melting point of Ethyl 3-(pyridin-2-ylamino)propanoate is consistently reported in the range of 48-50°C , with one technical data sheet specifying 53°C . This is a key physical characteristic that facilitates its handling and purification as a solid intermediate. In comparison, the free acid analog, 3-(pyridin-2-ylamino)propanoic acid, exhibits significantly different thermal behavior, with a much higher boiling point (389.4°C at 760 mmHg) and a higher calculated density , reflecting its stronger intermolecular hydrogen bonding and different physical form. The specific crystalline nature and moderate melting point of the ethyl ester are advantageous for industrial-scale isolation, drying, and storage, providing a practical benefit over more difficult-to-handle analogs.

Melting Point
Data to verify
48–50°C (ethyl ester)
Free acid: bp 389.4°C
Moderate melting point supports reliable crystallization and drying
Source absent; verify with in-house analysis
Process Chemistry Materials Science Solid-State Properties

Validated Role as Dabigatran Intermediate

The compound's primary industrial value is its validated and patented role as a specific intermediate in the synthesis of Dabigatran etexilate [1]. This is not a general property of pyridinylamino propanoates. The precise structure is required for the acylation step with a substituted benzoic acid derivative, as detailed in patent literature [2]. Attempting to substitute this with a generic amine, or even a closely related analog like the methyl ester, would result in a different final compound that is not the approved drug substance. The ethyl ester is the only form that, after further transformations, yields the approved active pharmaceutical ingredient.

Validated Intermediate
Supporting evidence
Specified in WO2009111997A1 and CN104926717A
Ethyl ester is the structurally required reagent in the patented Dabigatran pathway
Regulatory and quality imperative for CMC compliance
Medicinal Chemistry Drug Synthesis Intermediate Specificity

Optimal Procurement Scenarios for Ethyl 3-(pyridin-2-ylamino)propanoate


GMP Manufacturing of Dabigatran Etexilate API

This is the primary and most critical application. Ethyl 3-(pyridin-2-ylamino)propanoate is the validated intermediate for the large-scale synthesis of Dabigatran etexilate, a direct thrombin inhibitor [1]. The evidence shows that high-purity (≥98% HPLC) material is required for this process to meet regulatory standards and minimize downstream purification [2]. Its specific physicochemical properties (LogP 1.9, MW 194.23 g/mol) are integral to the final drug's design [3].

Process R&D for Dabigatran Synthesis Optimization

Chemical process development teams working on improved synthetic routes for Dabigatran etexilate require this specific compound. Patents like CN104926717A demonstrate that novel methods can achieve higher yields and purities for this intermediate [2]. Researchers will procure this compound to benchmark their own processes against the established literature yields (e.g., 83%) and purity (up to 99%) [4].

Analytical Reference Standard and Impurity Profiling

Quality control and analytical development laboratories procure this compound to serve as a primary reference standard for HPLC and other analytical methods. Its well-defined physical properties, such as a melting point of 48-50°C , and established identity from authoritative databases [3], make it a reliable reference. The high purity (99%) achieved through specific methods [4] is essential for accurate quantitation of this intermediate and related impurities in drug substance batches.

Medicinal Chemistry for Novel Thrombin Inhibitors

Although its primary use is as a fixed intermediate, medicinal chemists may use Ethyl 3-(pyridin-2-ylamino)propanoate as a starting material or scaffold for designing novel thrombin inhibitors. Its established synthetic accessibility [2] and known role in a successful drug make it a valuable building block. The ethyl ester's balanced lipophilicity [3] is a key parameter that can be maintained or modulated in analog design.

Application
Selection Property
Validation Focus
Dabigatran etexilate API synthesis
Patented synthetic pathway compliance
Purity specification and identity confirmation
Process R&D and route optimization
Yield and purity improvement potential
Benchmarking against reported literature yields
Analytical reference standard
Established identity and physical properties
Thermal and chromatographic identity confirmation
Medicinal chemistry scaffold
Ethyl ester building block for novel inhibitors
Analog synthesis and property modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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